
(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid” is an organic compound containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a phenyl ring (a six-membered ring of carbon atoms), and a prop-2-enoic acid group (also known as an acrylic acid group). The “E” in the name indicates that the two highest-priority groups on either side of the double bond are on opposite sides .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated systems due to the double bond in the acrylic acid group and the aromaticity of the thiophene and phenyl rings. This could potentially give the compound interesting electronic and optical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure, the presence of any functional groups, and the conditions under which it is stored or used .Applications De Recherche Scientifique
Antioxidant Properties
A study on thioctic acid and its reduced form, dihydrolipoic acid, investigates their antioxidant effects against peroxyl radicals, chromanoxyl radicals of vitamin E, and ascorbyl radicals of vitamin C. Dihydrolipoic acid, in particular, was found to be an efficient direct scavenger of peroxyl radicals and could reduce ascorbyl radicals, highlighting its potential as a universal antioxidant in both aqueous and membrane phases (Kagan et al., 1992).
Organic Synthesis and Catalysis
Research on the carboxylation of aryl- and alkenylboronic esters with CO2 using a rhodium(I) catalyst demonstrates a method for preparing various functionalized aryl- and alkenyl-carboxylic acids, showcasing the compound's role in facilitating organic synthesis and catalysis (Ukai et al., 2006).
Material Science and Engineering
In material science, prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid have been studied for their ability to promote photoalignment of a nematic liquid crystal, indicating potential applications in liquid crystal display (LCD) technology. The study highlights how the molecular structure, particularly the presence of fluoro-substituents and the thiophene moiety's position, affects the photoalignment quality (Hegde et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-11(2)13-7-5-12(6-8-13)10-14(16(17)18)15-4-3-9-19-15/h3-11H,1-2H3,(H,17,18)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAZBTMPBZSQON-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(/C2=CC=CS2)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-propan-2-ylphenyl)-2-thiophen-2-ylprop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[({1-[2-(4-Methoxyphenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2616502.png)

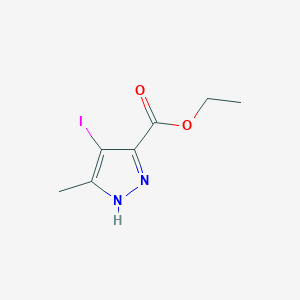
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2616506.png)
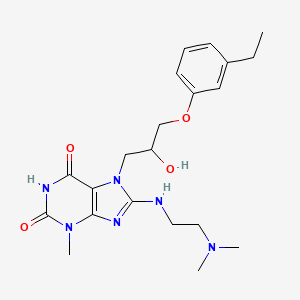
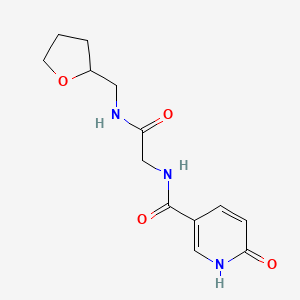
![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)
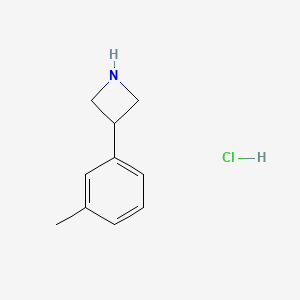
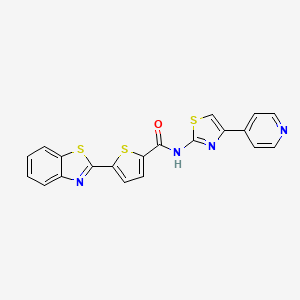
![Tert-butyl N-[1-(2-fluorosulfonyloxyphenyl)propyl]carbamate](/img/structure/B2616518.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2616519.png)
![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)
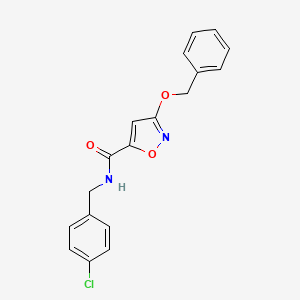
![3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616524.png)